![molecular formula C11H11NO3 B1595593 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid CAS No. 37904-03-3](/img/structure/B1595593.png)
4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid
Overview
Description
4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166476. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid, also known as 4-(p-tolyl)-4-oxobut-2-enoic acid, is an organic compound belonging to the family of α,β-unsaturated carboxylic acids. This compound has garnered attention for its diverse biological activities, including potential antimicrobial and anticancer properties. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a 4-methylphenyl group attached to a keto-enone moiety, which contributes to its unique reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | CHN O |
Molecular Weight | 205.21 g/mol |
Melting Point | 100–102 °C |
Solubility | Soluble in organic solvents |
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The amine group can form hydrogen bonds with biological macromolecules, while the carboxylic acid group can participate in ionic interactions. These interactions may modulate the activity of enzymes, receptors, and other proteins, leading to observed biological effects .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various microbial strains, suggesting potential applications in treating infections .
Table 1: Antimicrobial Activity Data
Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
Anticancer Properties
In addition to antimicrobial effects, this compound has been studied for its anticancer potential. Research has shown that it can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .
Table 2: Anticancer Activity Data
Cancer Cell Line | IC (µM) |
---|---|
HeLa (Cervical Cancer) | 25 |
MCF-7 (Breast Cancer) | 30 |
A549 (Lung Cancer) | 20 |
Case Studies
-
Study on Enzyme Inhibition :
A research study investigated the enzyme inhibitory effects of this compound on acetylcholinesterase (AChE). The results indicated a significant inhibition with an IC value of approximately 5 µM, suggesting its potential as a therapeutic agent for neurodegenerative diseases . -
Synthesis and Biological Evaluation :
Another study focused on synthesizing derivatives of this compound and evaluating their biological activities. The derivatives exhibited enhanced antimicrobial and anticancer activities compared to the parent compound, indicating that structural modifications can lead to improved efficacy .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has demonstrated that derivatives of 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid exhibit significant antimicrobial properties. A study focused on the synthesis of novel heterocyclic compounds via Michael addition reactions involving this compound showed promising antimicrobial activity against various bacterial strains. The derivatives synthesized included pyridazinones and thiazoles, which were tested for their efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
Compound | Antimicrobial Activity | Bacterial Strain Tested |
---|---|---|
Pyridazinone Derivative | Effective | S. aureus |
Thiazole Derivative | Effective | E. coli |
Anticancer Properties
In addition to antimicrobial effects, some studies have indicated that compounds derived from this compound may possess anticancer properties. A structure-activity relationship (SAR) analysis revealed that certain modifications to the compound enhance its ability to inhibit cancer cell proliferation, particularly in breast cancer cell lines .
Photochemistry
Photochemical Reactions
The compound has been utilized in photochemical studies, particularly in the formation of aryl radical cyclizations. Research indicates that under UV irradiation, this compound can undergo radical cyclization to yield various products, including oxindoles. These reactions are significant for developing new synthetic pathways for complex organic molecules .
Reaction Conditions | Yield (%) | Product Type |
---|---|---|
UV Irradiation (254 nm) | 42–72% | Oxindole Derivatives |
Solvent: Methanol/Acetonitrile | - | - |
Material Science
Dye Synthesis
Another application of this compound is in the synthesis of dyes. The compound has been used as a precursor for synthesizing anthraquinone dyes, which are known for their vibrant colors and stability. This application is particularly relevant in textile and polymer industries where colorfastness is crucial .
Case Study 1: Antimicrobial Activity Assessment
A series of derivatives were synthesized from this compound through Michael addition reactions, and their antimicrobial activities were evaluated against a panel of bacterial strains. The results indicated that specific modifications significantly enhanced the compounds' effectiveness, leading to a new class of antimicrobial agents.
Case Study 2: Photochemical Synthesis
In a study examining the photochemical behavior of this compound, researchers found that varying the solvent during UV irradiation altered the yield and selectivity of the resulting products. This finding opens avenues for optimizing reaction conditions to maximize product yields in synthetic organic chemistry.
Properties
IUPAC Name |
(E)-4-(4-methylanilino)-4-oxobut-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-8-2-4-9(5-3-8)12-10(13)6-7-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15)/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWFSWMZGGZHGD-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401219143 | |
Record name | (2E)-4-[(4-Methylphenyl)amino]-4-oxo-2-butenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401219143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37904-23-7, 37904-03-3 | |
Record name | (2E)-4-[(4-Methylphenyl)amino]-4-oxo-2-butenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37904-23-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC166476 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166476 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2E)-4-[(4-Methylphenyl)amino]-4-oxo-2-butenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401219143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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